

An In-Depth Technical Guide to Lumiphore Bifunctional Chelators

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Compound of Interest

Compound Name: Lumifor

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Introduction

Lumiphore, a company spun out of the University of California, Berkeley, specializes in the development of proprietary bifunctional chelators for a wide range of biomedical applications, including drug discovery, diagnostics, and therapeutics.[1] These chelators are designed to form highly stable complexes with metal ions, particularly lanthanides for luminescent assays and radionuclides for imaging and therapy. The core technology revolves around macrocyclic BiFunctional Chelate (mBFC) structures that offer rapid, room-temperature chelation and high in-vivo stability.[2]

This guide provides a comprehensive overview of Lumiphore's key chelator technologies, focusing on their chemical properties, experimental applications, and the underlying principles of their function.

Core Chelator Technologies

Lumiphore's portfolio is built upon decades of research into metal ion chelation, leveraging insights from natural siderophores to create synthetic chelators with superior properties.[3] The main classes of bifunctional chelators developed by Lumiphore include those based on hydroxyisophthalamide (IAM) and hydroxypyridinone (HOPO) moieties.

Hydroxyisophthalamide (IAM) Chelators: The Lumi4® Platform

The Lumi4® platform is based on a macrocyclic bifunctional chelator incorporating hydroxyisophthalamide (IAM) units.[3] This platform was foundational to Lumiphore's success, particularly with the development of Lumi4®-Tb, a highly luminescent terbium (Tb³⁺) complex.

Key Features of Lumi4®-Tb:

- **Exceptional Brightness:** Lumi4®-Tb exhibits a high quantum yield of over 50% and a large extinction coefficient, making it an extremely bright luminescent probe.[4]
- **Long Luminescence Lifetime:** The terbium ion, when chelated by Lumi4, has a long luminescence lifetime ($\tau > 2.4$ ms), which is advantageous for time-resolved fluorescence resonance energy transfer (TR-FRET) assays.[4] This long lifetime allows for the temporal filtering of short-lived background fluorescence, significantly improving the signal-to-noise ratio.
- **Aqueous Stability:** The macrocyclic structure of Lumi4 provides a high degree of stability for the terbium complex in aqueous environments.

Hydroxypyridinone (HOPO) Chelators: The Lumi804™ Platform and Beyond

Recognizing the potential of hydroxypyridinone (HOPO) as an ideal chelator for radiopharmaceutical applications, Lumiphore has developed a new generation of macrocyclic bifunctional chelators.[5] A prominent example is Lumi804™, which is based on 1-hydroxypyridin-2-one (1,2-HOPO) units.[3]

Key Features of HOPO Chelators:

- **Versatility in Metal Chelation:** HOPO-based chelators, such as the octadentate ligand 3,4,3-LI(1,2-HOPO), demonstrate high stability with a variety of metal ions, including lanthanides and actinides.[1][6][7]
- **Theranostic Applications:** Lumi804™ is a theranostic chelator, capable of stably chelating both diagnostic (e.g., Zirconium-89 for PET imaging) and therapeutic (e.g., Lutetium-177 for

radiotherapy) radionuclides.[8]

- **Favorable Radiolabeling Conditions:** Lumi804™ allows for rapid and efficient radiolabeling at room temperature, a critical feature for sensitive biomolecules like antibodies.[2][8]
- **High In Vivo Stability:** The complexes formed with HOPO chelators exhibit excellent stability in vivo, minimizing the release of free radionuclides and reducing off-target toxicity.[9]

Quantitative Data

The following tables summarize key quantitative data for Lumiphore's bifunctional chelators and their metal complexes.

Table 1: Photophysical Properties of Luminescent Chelates

Chelator/Complex	Metal Ion	Quantum Yield (Φ)	Molar Extinction Coefficient (ε)	Lifetime (τ)
Lumi4®-Tb	Tb ³⁺	> 50% ^[4]	≥ 20,000 M ⁻¹ cm ⁻¹ at ~340 nm ^[4]	> 2.4 ms ^[4]
Lumi804™-Eu	Eu ³⁺	Approaching 30% ^[3]	Not specified	Not specified

Table 2: Stability Constants of HOPO Chelator with Various Metal Ions

Data for the octadentate ligand 3,4,3-LI(1,2-HOPO), a representative HOPO chelator.

Metal Ion	log β_{110}
Ce(III)	17.4 \pm 0.5[6][7]
Ce(IV)	41.5 \pm 0.5[6][7]
Th(IV)	40.1 \pm 0.5[6][7]
Eu(III)	pM value of 21.1[1]
La(III)	pM value of 17.2[1]
Yb(III)	pM value of 23.1[1]

Table 3: Radiolabeling Performance of Lumi804™ Conjugates

Radionuclide	Biomolecule	Radiolabeling Yield	Molar Activity
⁸⁹ Zr	anti-CD11b antibody	>99%[8]	11.1 GBq/μmol[8]
¹⁷⁷ Lu	anti-CD11b antibody	>99%[8]	11.1 GBq/μmol[8]
⁸⁹ Zr	IAB2MA minibody	>99%[8]	Not specified
¹⁷⁷ Lu	IAB2MA minibody	>99%[8]	Not specified

Experimental Protocols

Synthesis of a Hydroxyisophthalamide (IAM) Chelator

This is a general synthesis protocol for a protected IAM precursor, based on available literature.

Materials:

- 2-Hydroxyisophthalic acid
- Benzyl chloride
- Anhydrous Potassium Carbonate (K₂CO₃)
- Dry Dimethylformamide (DMF)

Procedure:

- Combine 2-hydroxyisophthalic acid, benzyl chloride, and anhydrous K_2CO_3 in dry DMF.[\[10\]](#)
- Heat the mixture at 75°C under a nitrogen atmosphere for 18 hours.[\[10\]](#)
- Cool the reaction mixture to room temperature and filter to remove solids.[\[10\]](#)
- Evaporate the filtrate to dryness to obtain the crude product.[\[10\]](#)
- Purify the product via column chromatography to yield dibenzyl 2-(benzyloxy)benzene-1,3-dicarboxylate.[\[10\]](#)

Bioconjugation of a Bifunctional Chelator to an Antibody (General Protocol)

This protocol is a generalized procedure for conjugating an NHS-ester functionalized chelator, such as Lumi804-NHS, to an antibody.

Materials:

- Antibody in a suitable buffer (e.g., carbonate buffer)
- Ca-Lumi804-NHS stock solution in anhydrous DMF
- Size Exclusion Chromatography (SEC) column (e.g., Sephadex G50)
- Tris Buffered Saline (TBS)
- Calcium Chloride ($CaCl_2$) solution

Procedure:

- To the antibody solution, add the Ca-Lumi804-NHS stock solution (e.g., 1.5 molar equivalents). The calcium complex is used to prevent the reaction of the NHS ester with the hydroxyl groups of the chelator.
- Incubate the reaction mixture for 1 hour with shaking.

- Purify the antibody-chelator conjugate using an SEC column equilibrated with TBS.
- Combine the eluent fractions containing the conjugate.
- Add CaCl_2 to the conjugate solution to a final concentration of 1 mM.
- Quantify the conjugate concentration using UV-vis spectroscopy.

Radiolabeling of a Lumi804TM-Antibody Conjugate with Zirconium-89 or Lutetium-177

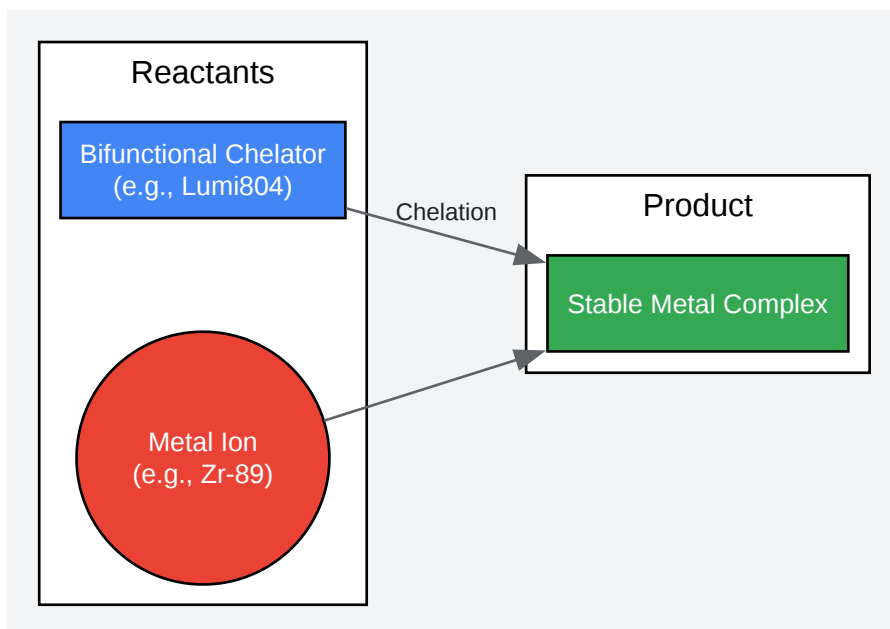
Materials:

- Lumi804TM-antibody conjugate
- ^{89}Zr -oxalate or ^{177}Lu -chloride
- Ammonium acetate buffer (0.5 M, pH 5.0)
- Gentisic acid solution

Procedure:

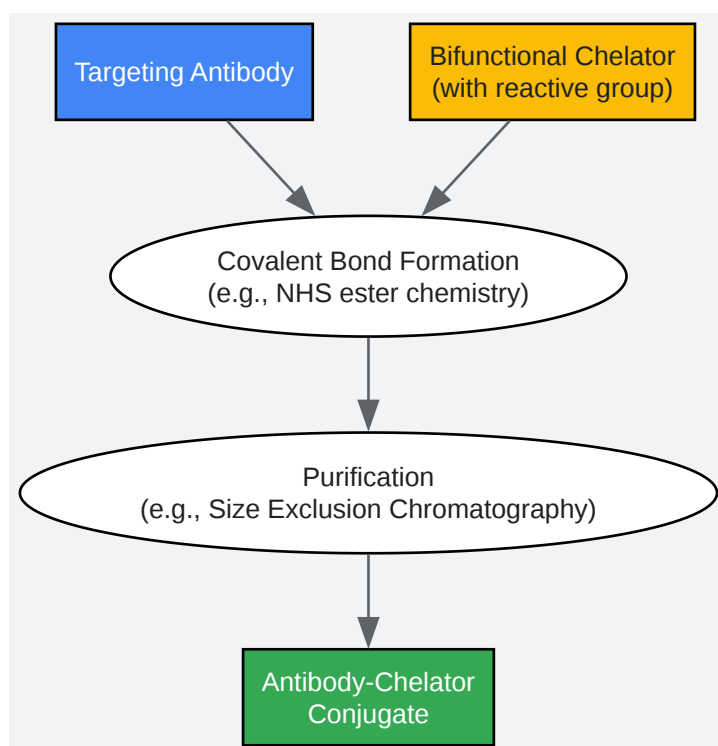
- To the Lumi804TM-antibody conjugate, add the ammonium acetate buffer.
- Add the gentisic acid solution.
- Add the ^{89}Zr -oxalate or ^{177}Lu -chloride solution.
- Incubate the reaction mixture for 30 minutes at 25°C.
- The radiolabeled antibody can be purified using methods such as size-exclusion chromatography if necessary.

Visualizations



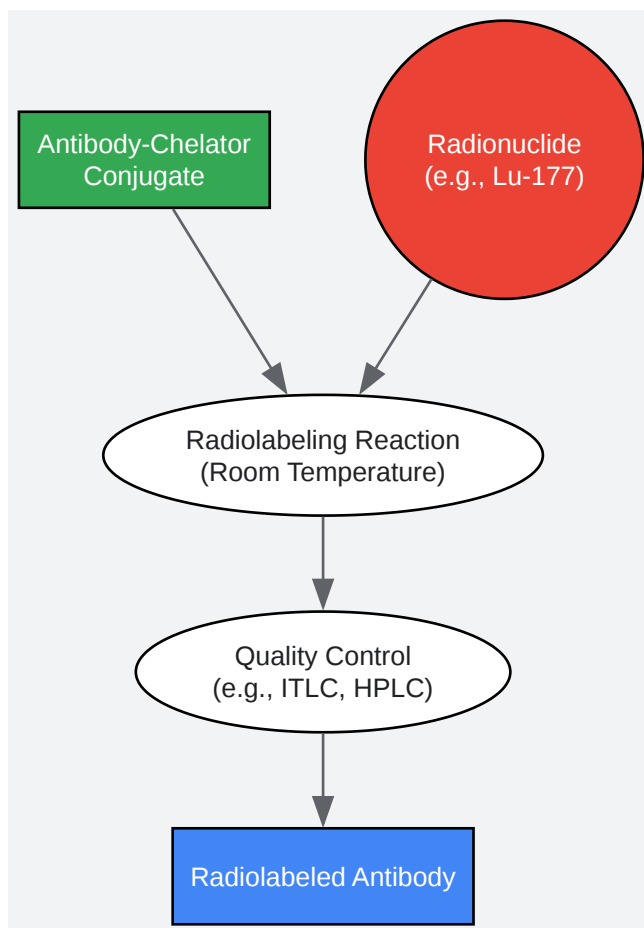
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Caption: General overview of the metal chelation process.



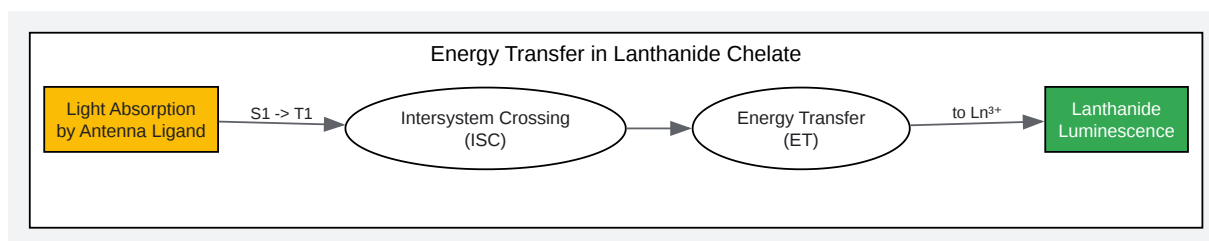
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Caption: Workflow for antibody-chelator conjugation.



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Caption: Workflow for radiolabeling an antibody-chelator conjugate.



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Caption: Simplified energy transfer mechanism in lanthanide chelates.

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